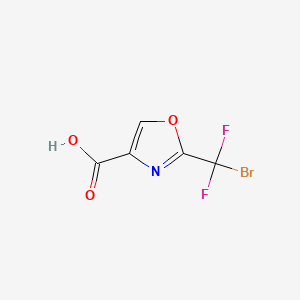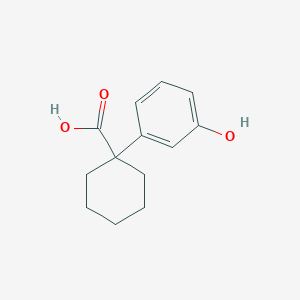
3,4-Dichlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorothiophene-2-sulfonamide is a chemical compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and a sulfonamide group at the 2 position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dichlorothiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and leading to various physiological effects . The thiophene ring and chlorine atoms contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorothiophene-2-sulfonamide: Similar in structure but with chlorine atoms at the 4 and 5 positions.
2,5-Dichlorothiophene-3-sulfonamide: Chlorine atoms at the 2 and 5 positions and sulfonamide at the 3 position.
Uniqueness
3,4-Dichlorothiophene-2-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the sulfonamide group contribute to its distinct properties and applications .
Properties
Molecular Formula |
C4H3Cl2NO2S2 |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
3,4-dichlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H,(H2,7,8,9) |
InChI Key |
MSOITIYVJQQFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)




